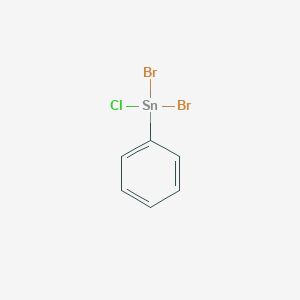![molecular formula C23H18N4O2 B14497850 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one CAS No. 63543-88-4](/img/structure/B14497850.png)
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxalin-2(1H)-one core substituted with a 2-(4-methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl group. The presence of both quinoxaline and azo functionalities in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalin-2(1H)-one Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Azo Group: The azo group can be introduced by diazotization of aniline derivatives followed by coupling with the quinoxalin-2(1H)-one core.
Addition of the 4-Methylphenyl Group: This step involves the Friedel-Crafts acylation of the azo-quinoxaline intermediate with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts like iron(III) chloride or aluminum chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, amines, and substituted quinoxalines.
Scientific Research Applications
3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects and as diagnostic agents in medical imaging.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The quinoxaline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar compounds to 3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one include other quinoxaline derivatives and azo compounds. Some examples are:
2-Phenylquinoxaline: Lacks the azo group but shares the quinoxaline core.
4-Methylphenylazo-2-naphthol: Contains the azo group but has a different core structure.
Quinoxaline-2,3-dione: Similar core structure but lacks the azo and 4-methylphenyl groups.
The uniqueness of this compound lies in its combined quinoxaline and azo functionalities, which contribute to its diverse chemical reactivity and biological activities.
Properties
CAS No. |
63543-88-4 |
|---|---|
Molecular Formula |
C23H18N4O2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[2-(4-methylphenyl)-2-oxo-1-phenyldiazenylethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C23H18N4O2/c1-15-11-13-16(14-12-15)22(28)20(27-26-17-7-3-2-4-8-17)21-23(29)25-19-10-6-5-9-18(19)24-21/h2-14,20H,1H3,(H,25,29) |
InChI Key |
XEJJCUUGDQAYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


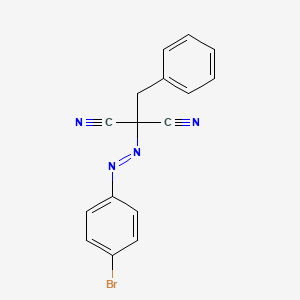

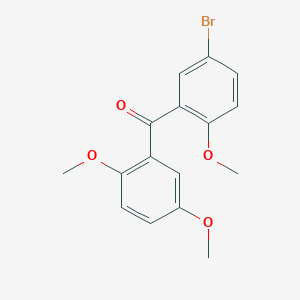
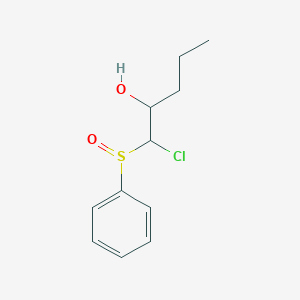
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
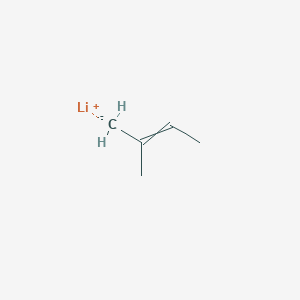

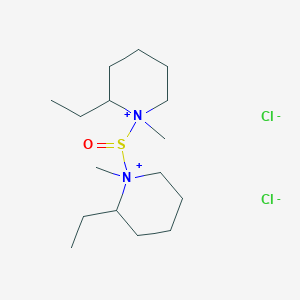
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
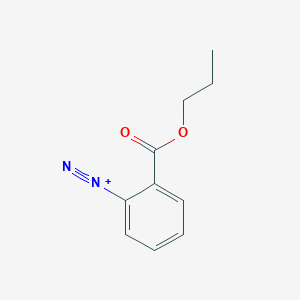
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
